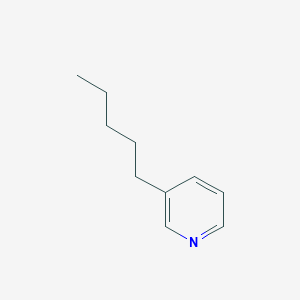
3-戊基吡啶
描述
3-Pentylpyridine is a compound that is structurally related to various pyridine derivatives which have been synthesized and studied for their chemical and physical properties. While the provided papers do not directly discuss 3-pentylpyridine, they do provide insights into the synthesis, structure, and properties of closely related pyridine compounds, which can be informative for understanding 3-pentylpyridine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions starting from simpler pyridine compounds. For instance, the total synthesis of pentosidine, an advanced glycation endproduct, starts with 3-amino-2-chloropyridine and includes a palladium-catalyzed tandem cross-coupling/cyclization step . Similarly, substituted 3-cyanopyridine-2(1H)-thiones react with methyllithium to yield 3-acetylpyridine-2(1H)-thiones, which can be further transformed into various heterocyclic systems . These methods could potentially be adapted for the synthesis of 3-pentylpyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a tungsten complex with a pyridine-triazole ligand was determined, revealing how the ligand coordinates to the metal center . Schiff bases derived from diaminopyridines have been structurally characterized, showing how the condensation reactions occur at specific positions on the pyridine ring . These studies provide a foundation for predicting the molecular structure of 3-pentylpyridine and understanding its potential coordination behavior.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, leading to the formation of complex structures. The synthesis of pentosidine involves a series of reactions including cyclization to form the imidazo[4,5-b]pyridine core . The transformations of 3-acetylpyridine-2(1H)-thiones into fused heterocyclic systems demonstrate the reactivity of the pyridine moiety under different conditions . These reactions can be indicative of the types of chemical transformations that 3-pentylpyridine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the vibrational spectra of 3- and 4-pyridineboronic acids were studied both experimentally and theoretically, providing insights into their stability and reactivity . The electronic structure, vibrational spectra, and thermodynamic properties of 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one were investigated, revealing information about its electronic properties and molecular interactions . These studies can help predict the properties of 3-pentylpyridine, such as its spectroscopic characteristics and reactivity.
科学研究应用
合成和化学性质
- 涉及3-戊基吡啶的各种化合物的合成一直是一个感兴趣的课题。例如,3-戊基戊烷-2,4-二酮与氰硫乙酰胺反应,形成4,6-二甲基-5-戊基-2-硫代-1,2-二氢吡啶-3-碳腈。这些化合物显示出在刺激向日葵幼苗生长方面的潜力 (Buryi et al., 2019)。
生物学和药理活性
- 一些3-戊基吡啶衍生物表现出中等抗真菌活性,某些化合物对新生隐球菌的有效性高于标准医疗实践 (Rusnac et al., 2020)。
- 对二氯二氧化钼(VI)-吡唑基吡啶复合物的研究,其中包括一个3-戊基吡啶衍生物,揭示了它作为烯烃环氧化催化剂的高活性和选择性。这表明在工业和制药过程中具有潜在应用 (Amarante et al., 2014)。
- 包含与3-戊基吡啶相关结构的戊胺类似物的电化学DNA生物传感器被开发用于评估与DNA相互作用的化合物。这对于药物发现和化疗研究具有重要意义 (Szpakowska et al., 2006)。
工业应用
- 3-戊基吡啶衍生物在食品、制药和生化等各个行业中被使用。例如,相关化合物吡啶-3-羧酸被用于食品添加剂和增味剂 (Kumar & Babu, 2009)。
- 研究了3-乙酰吡啶在超临界二氧化碳中的溶解性,这对其在食品产品中的香料和香精应用至关重要 (Agustin et al., 2013)。
研究中的伦理考虑
- 虽然与3-戊基吡啶没有直接关联,但重要的是注意关于在研究中使用动物的伦理和科学考虑,强调减少、改进和替代的原则。这一框架对于包括3-戊基吡啶衍生物的化合物的开发和测试至关重要 (Ferdowsian & Beck, 2011)。
安全和危害
属性
IUPAC Name |
3-pentylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPTAWUHHGUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285686 | |
| Record name | 3-pentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
221.00 to 223.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Pentylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Pentylpyridine | |
CAS RN |
1802-20-6 | |
| Record name | 3-Pentylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1802-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-pentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PENTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM63Y2756 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Pentylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



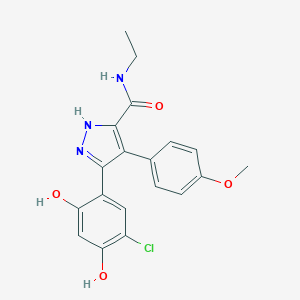
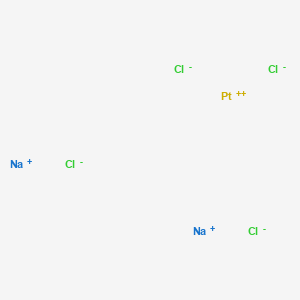
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)


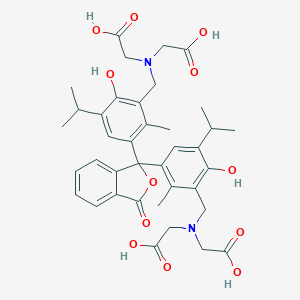

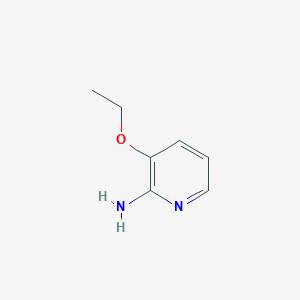
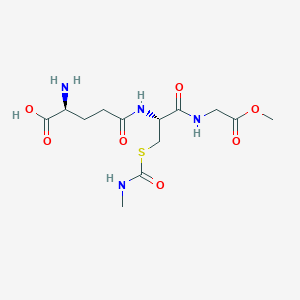

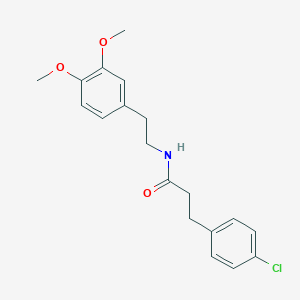
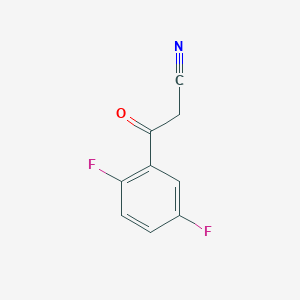
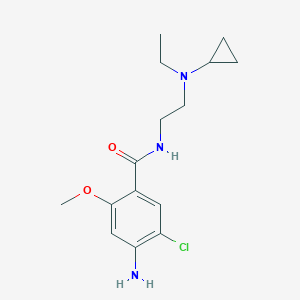
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)